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molecular formula C9H11NO5 B8769901 4-Methoxy-2-(methoxymethoxy)-1-nitrobenzene CAS No. 56536-69-7

4-Methoxy-2-(methoxymethoxy)-1-nitrobenzene

Cat. No. B8769901
M. Wt: 213.19 g/mol
InChI Key: ZITBPAKRNLWXFW-UHFFFAOYSA-N
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Patent
US06620826B2

Procedure details

To a solution of hydroxynitrobenzene (21.2 g, 0.125 mol) in DMF (250 ml) was added sodium hydride (4.5 g, 0.188 mol) at 0° C. under argon. The mixture was allowed to stir at 0° C. for 1 h, then bromomethyl methylether (22 ml, 0.150 mol) was added. After stirring for 18 h at rt the reaction was quenched with water. The mixture was extracted with ethyl acetate (3×30 ml) and the combined organic extracts were washed with brine and dried (Na2SO4). Removal of the solvent under reduce pressure gave the title compound as a brown oil (23.4 g, 88%).
Quantity
21.2 g
Type
reactant
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
22 mL
Type
reactant
Reaction Step Two
Yield
88%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[N+:8]([O-:10])=[O:9].[H-].[Na+].Br[CH2:14][O:15][CH3:16].CN([CH:20]=[O:21])C>>[CH3:14][O:15][CH2:16][O:1][C:2]1[CH:7]=[C:6]([O:21][CH3:20])[CH:5]=[CH:4][C:3]=1[N+:8]([O-:10])=[O:9] |f:1.2|

Inputs

Step One
Name
Quantity
21.2 g
Type
reactant
Smiles
OC1=C(C=CC=C1)[N+](=O)[O-]
Name
Quantity
4.5 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
250 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
22 mL
Type
reactant
Smiles
BrCOC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
to stir at 0° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring for 18 h at rt the reaction
Duration
18 h
CUSTOM
Type
CUSTOM
Details
was quenched with water
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate (3×30 ml)
WASH
Type
WASH
Details
the combined organic extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
Removal of the solvent

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COCOC1=C(C=CC(=C1)OC)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 23.4 g
YIELD: PERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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